D-Mannose-d-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-d-1: is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various fruits and plants and is also synthesized in the human body from glucose. This compound is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Mannose-d-1 can be synthesized from D-glucose using chemical methods. This process often involves the use of molybdate catalysts.
Enzymatic Conversion: Enzymatic methods involve the use of specific enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert D-glucose or D-fructose to D-mannose.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannose-d-1 can undergo oxidation reactions to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol, a sugar alcohol.
Isomerization: this compound can be isomerized to D-fructose using specific isomerases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Isomerization: Enzymes like D-lyxose isomerase and D-mannose isomerase are used under mild conditions.
Major Products:
D-Mannonic Acid: Formed from oxidation.
D-Mannitol: Formed from reduction.
D-Fructose: Formed from isomerization.
Scientific Research Applications
Chemistry:
- D-Mannose-d-1 is used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins .
Biology:
Medicine:
- This compound is widely used as a dietary supplement for preventing urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, thereby preventing infection .
Industry:
Mechanism of Action
D-Mannose-d-1 exerts its effects primarily by inhibiting the adhesion of Escherichia coli to the urothelium. This is achieved through competitive inhibition, where free D-mannose in urine saturates the FimH adhesin structures on the bacteria, preventing them from attaching to the urinary tract epithelial cells . The bacteria are then expelled through urination .
Comparison with Similar Compounds
D-Glucose: A common monosaccharide used for energy.
D-Fructose: Another monosaccharide used as a sweetener.
D-Tagatose: A low-calorie sweetener with anti-diabetic properties.
D-Allulose: Known for its anti-hyperlipidemic and anti-inflammatory effects.
Uniqueness:
- Unlike D-glucose and D-fructose, D-Mannose-d-1 has specific applications in preventing urinary tract infections.
- D-Tagatose and D-Allulose have different physiological effects, such as anti-diabetic and anti-inflammatory properties, whereas this compound is primarily known for its role in urinary health .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6D |
InChI Key |
GZCGUPFRVQAUEE-KBFNKTCUSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.